3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
The core structure consists of a fused imidazole and quinazoline ring system, with a 3-oxo (keto) group at position 3 and a 5-thioxo (thione) group at position 4. The substituent at position 2 is a propanamide moiety linked to a thiophen-2-ylmethyl group, introducing aromatic and sulfur-based electronic effects.
Adapting such methods could involve substituting phenylisothiocyanate with thiophen-2-ylmethyl isothiocyanate to introduce the thiophene moiety.
Properties
CAS No. |
1028685-27-9 |
|---|---|
Molecular Formula |
C18H16N4O2S2 |
Molecular Weight |
384.47 |
IUPAC Name |
3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C18H16N4O2S2/c23-15(19-10-11-4-3-9-26-11)8-7-14-17(24)22-16(20-14)12-5-1-2-6-13(12)21-18(22)25/h1-6,9,14,20H,7-8,10H2,(H,19,23) |
InChI Key |
RHSCBLHUFBJOAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=CS4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazoquinazoline core, introduction of the thiophene ring, and attachment of the propanamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving imidazoquinazoline derivatives.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The imidazoquinazoline core may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiophene ring and propanamide group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, three structurally related analogs are compared below. Key differences lie in heterocyclic cores, substituent groups, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Heterocyclic Core: The target compound and Compound 2 share an imidazo[1,2-c]quinazolin core, while Compound 3 features a triazolo[4,3-a]quinazolin scaffold.
Substituent Effects: Thiophen-2-ylmethyl (Target) vs. 3-Methoxybenzyl (Compound 2): The thiophene group (C4H3S) is less polar than the 3-methoxybenzyl group (C8H9O), suggesting higher lipophilicity for the target compound. This could enhance membrane permeability but reduce aqueous solubility. Thioxo (Target) vs.
Synthetic Accessibility: Compound 2’s synthesis (unreported in evidence) likely mirrors methods for imidazo[1,2-c]quinazolin derivatives, which often employ cyclocondensation of amino acids with isothiocyanates . The target compound would require thiophen-2-ylmethylamine as a starting material, introducing synthetic challenges in regioselectivity.
Solubility: The thiophene and thioxo groups in the target compound may reduce water solubility compared to Compound 2’s methoxybenzyl group, though experimental validation is needed.
Research Implications
The structural variations highlighted above underscore the importance of substituent selection in tuning physicochemical and biological properties. For instance:
- Thiophene vs. Benzyl/Furan : Thiophene’s aromatic sulfur could engage in π-π stacking or coordinate metal ions, making the target compound relevant in metalloenzyme inhibition studies.
- Core Heterocycle : Triazolo derivatives (Compound 3) may exhibit enhanced metabolic stability compared to imidazo analogs due to reduced oxidative susceptibility .
Further studies should prioritize synthesizing the target compound and evaluating its bioactivity against kinase or protease targets, leveraging the known activity of imidazo[1,2-c]quinazolin derivatives in these domains .
Biological Activity
3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound featuring a unique structural combination of imidazoquinazoline and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C₁₃H₁₁N₃O₃S, with a molecular weight of 289.31 g/mol .
Structural Characteristics
The compound's structure includes:
- Imidazoquinazoline core : Imparts various biological activities.
- Thioxo group : Enhances electrophilic character and reactivity.
- Propanamide functional group : Contributes to its pharmacological properties.
The presence of both nitrogen and sulfur in its structure positions the compound as a heterocyclic entity with diverse reactivity .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cellular components from oxidative stress and may have therapeutic implications in neurodegenerative diseases and aging .
Antimicrobial Potential
The structural characteristics suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to possess antibacterial and antifungal properties due to their ability to interact with microbial targets .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization reactions : Starting from precursors that contain appropriate functional groups.
- Refluxing with thiocarbonyldiimidazole : A method used to form thioxo derivatives effectively.
The purity and yield of synthesized compounds are often verified through techniques like HPLC and NMR spectroscopy .
Research Findings and Case Studies
Q & A
Q. Characterization Methods :
- NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks (e.g., distinguishing thioxo vs. oxo tautomers) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
- Melting Point Analysis : Validates purity (e.g., reported melting points range 216–259°C for analogous structures) .
How can researchers optimize reaction yields for this compound, particularly addressing steric hindrance?
Advanced Research Question
Steric hindrance from the thiophen-2-ylmethyl and tetrahydroimidazoquinazoline groups can reduce yields. Optimization strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) minimizes side reactions .
Q. Example Data :
- In a study, adjusting the molar ratio of amine to carbonyl precursor (1:1.2) increased yields from 45% to 58% .
What analytical techniques resolve contradictions in spectral data during structural confirmation?
Advanced Research Question
Discrepancies in NMR/IR data often arise from tautomerism (e.g., thione-thiol equilibria) or crystallographic disorder. Methodological approaches include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- DFT Calculations : Predicts theoretical NMR/IR spectra to compare with experimental data (e.g., B3LYP/6-31G* level) .
- X-ray Crystallography : Provides unambiguous structural confirmation (critical for resolving tautomeric ambiguities) .
Q. Case Study :
- A derivative showed conflicting ¹³C NMR signals at δ 165 ppm (C=O) and δ 180 ppm (C=S). HSQC confirmed assignments via direct C-H correlations .
How should researchers design in vitro assays to evaluate this compound’s bioactivity?
Advanced Research Question
The compound’s thiophene and imidazoquinazoline motifs suggest potential kinase or protease inhibition. Assay design considerations:
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., EGFR, COX-2) due to the compound’s aromatic/heterocyclic scaffold .
- Positive Controls : Use known inhibitors (e.g., imatinib for kinase assays) to benchmark activity .
- Solubility Optimization : Employ DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
Q. Example Protocol :
- Cytotoxicity Assay : Incubate with HeLa cells (72 hrs, 10 µM compound), measure viability via MTT assay .
What computational methods predict the compound’s reactivity and electronic properties?
Advanced Research Question
Density Functional Theory (DFT) and molecular docking are critical for rational design:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., HOMO localized on thiophene, LUMO on quinazoline) .
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity ΔG = −8.2 kcal/mol for a related compound with HIV protease) .
Q. Validation :
- Compare computed IR spectra (B3LYP/6-311+G**) with experimental data to refine force field parameters .
How do researchers address low yields in the final amide coupling step?
Basic Research Question
Low yields during N-(thiophen-2-ylmethyl)propanamide formation often stem from poor nucleophilicity of the amine. Solutions include:
- Activating Agents : Use HOBt/EDCI or PyBOP to enhance coupling efficiency .
- Microwave Assistance : Reduce reaction time from 24 hrs to 2 hrs (70°C, 150 W) .
Q. Typical Yield Range :
- 45–58% for analogous amide couplings, depending on steric bulk .
What are the key stability challenges for this compound under storage conditions?
Advanced Research Question
The thioxo group and unsaturated bonds are prone to oxidation/hydrolysis. Stability protocols:
- Storage : Argon atmosphere, −20°C in amber vials .
- Degradation Monitoring : HPLC-PDA (λ = 254 nm) tracks oxidation products (e.g., sulfoxide formation) .
Q. Accelerated Stability Data :
- 85% purity retained after 30 days at 4°C vs. 65% at 25°C .
How can tautomeric forms of this compound influence its biological activity?
Advanced Research Question
Thione (C=S) ↔ thiol (SH) tautomerism alters hydrogen-bonding capacity and target binding. Strategies to study:
Q. Implications :
- Thione form may enhance binding to metal-dependent enzymes (e.g., carbonic anhydrase) via S-M coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
